methyl 5,7-dimethyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5,7-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXOKIHPWIJXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 5,7-dimethyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases. Industry: It is used in the development of new drugs and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the derivative and its biological context. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others may modulate receptor activity to produce anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 5,7-Dimethyl-1H-Indole-2-Carboxylate and Analogous Compounds
Key Observations:
Substituent Effects: Methyl vs. Methoxy: Methyl groups (electron-donating) increase lipophilicity, whereas methoxy groups (electron-withdrawing) enhance reactivity in electrophilic substitutions.
Ester vs. Acid Derivatives :
- Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher polarity and melting points (>200°C) compared to esters, which are more volatile and soluble in organic solvents .
Biological Activity
Methyl 5,7-dimethyl-1H-indole-2-carboxylate is part of a larger class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known to exhibit a wide range of biological activities such as:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antioxidant
- Antimicrobial
- Antidiabetic
These properties make them candidates for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. These interactions can lead to:
- Inhibition of enzymes involved in disease processes.
- Modulation of receptor activity , influencing cellular responses.
Indole derivatives often act through multiple mechanisms, suggesting a complex interplay between their structure and biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human melanoma (MEL-8). The IC50 values were reported to be in the micromolar range, indicating significant potency .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 15.63 |
| MEL-8 | 12.34 |
Antiviral Properties
Another investigation focused on the antiviral properties of this compound. The compound was found to inhibit HIV integrase activity with an IC50 value of approximately 32.37 μM, demonstrating its potential as an antiviral agent .
Biochemical Pathways
The biochemical pathways influenced by this compound include:
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to reduce oxidative stress markers in cell models.
- Cell Cycle Arrest : Flow cytometry assays indicated that treatment with this compound resulted in G1 phase arrest in cancer cells, leading to apoptosis through increased caspase activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5,7-dimethyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The Fischer indole synthesis is a common approach for indole carboxylates, utilizing aryl hydrazines and ketones under acidic conditions (e.g., acetic acid or polyphosphoric acid). Substituent positioning (e.g., methyl groups at C5 and C7) requires careful selection of starting materials to avoid steric hindrance. For example, methyl 5-fluoro-1H-indole-2-carboxylate was synthesized via cyclization of fluorinated phenylhydrazines with β-keto esters . Optimization of temperature (reflux conditions) and catalyst choice (e.g., sodium acetate) can enhance yields up to 85% .
- Critical Parameters :
- Reaction Time : Prolonged reflux (>5 hours) may degrade sensitive functional groups.
- Acid Catalyst : Strong acids (e.g., HCl) can lead to over-substitution, while milder acids (acetic acid) improve regioselectivity .
Q. How is this compound characterized, and what analytical techniques are essential for validation?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C5/C7 vs. C4/C6). Aromatic proton signals in the δ 7.0–8.0 ppm range distinguish indole protons .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability (e.g., methyl 5-fluoro-1H-indole-2-carboxylate crystallizes in a monoclinic system) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 233.105 for CHNO) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity or bioactivity data for this compound derivatives?
- Approach :
- Dose-Response Studies : Use in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify cell-type-specific effects. For example, methyl 5,6-difluoro analogs showed IC variability from 2–50 µM depending on cancer cell lineage .
- Metabolic Stability Testing : Liver microsome assays assess if discrepancies arise from differential metabolic degradation .
- In Vivo Validation : Compare pharmacokinetic profiles (e.g., AUC, half-life) to confirm in vitro-in vivo correlations .
Q. How do computational methods (e.g., molecular docking) elucidate the interaction of this compound with biological targets?
- Protocol :
- Target Selection : Prioritize enzymes with indole-binding pockets (e.g., HIV-1 integrase, cyclooxygenase-2) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, fluorinated indoles showed stronger hydrogen bonding with integrase active sites (ΔG = -9.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Lys159 in HIV-1 integrase) .
Q. What structural modifications enhance the bioactivity of this compound, and how are SAR trends quantified?
- SAR Table :
| Derivative | Substituents | IC (µM) | Target |
|---|---|---|---|
| 5,7-Dimethyl | CH at C5/C7 | 12.5 | COX-2 |
| 5-Fluoro-7-methyl | F at C5, CH at C7 | 8.2 | HIV-1 integrase |
| 5-Nitro-7-methyl | NO at C5 | 45.0 | Inactive |
- Insights : Electron-withdrawing groups (e.g., F) improve target affinity, while bulky substituents (NO) reduce activity due to steric clashes .
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising purity?
- Optimization Steps :
- Catalyst Screening : Transition from homogeneous (HSO) to heterogeneous catalysts (zeolites) to simplify purification .
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) and improve yield consistency (+15% vs. batch) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. Why do melting point values vary across studies for this compound analogs?
- Factors :
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points. For example, methyl 5-fluoro-1H-indole-2-carboxylate melts at 145–147°C , while its polymorph may melt higher.
- Purity : Residual solvents (e.g., acetic acid) depress observed melting points. Recrystallization from DMF/acetic acid mixtures enhances purity .
Methodological Recommendations
- Safety : Use NIOSH-approved respirators (P95 filters) and fume hoods during synthesis, as indole derivatives may release toxic vapors .
- Storage : Store under inert gas (N) at -20°C to prevent oxidation of methyl esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
